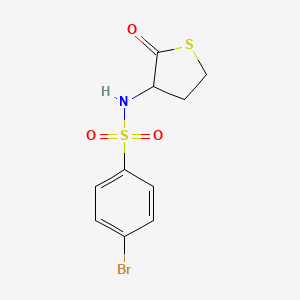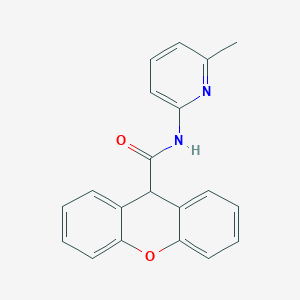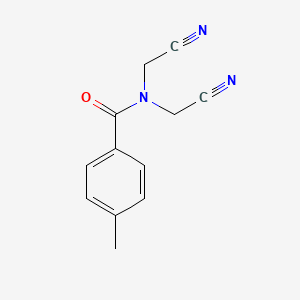
4-bromo-N-(2-oxotetrahydrothiophen-3-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(2-oxotetrahydrothiophen-3-yl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a bromine atom attached to a benzene ring, which is further connected to a sulfonamide group and a tetrahydrothiophene ring with an oxo group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-oxotetrahydrothiophen-3-yl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with a suitable amine or nucleophile. One common method includes the following steps:
Preparation of 4-bromobenzenesulfonyl chloride: This can be achieved by reacting 4-bromobenzenesulfonic acid with thionyl chloride.
Formation of the sulfonamide: The 4-bromobenzenesulfonyl chloride is then reacted with 2-oxotetrahydrothiophene-3-amine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(2-oxotetrahydrothiophen-3-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and reduction reactions: The oxo group in the tetrahydrothiophene ring can participate in redox reactions.
Coupling reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution reactions: Products include derivatives with different substituents replacing the bromine atom.
Oxidation and reduction reactions: Products include various oxidized or reduced forms of the compound.
Scientific Research Applications
4-bromo-N-(2-oxotetrahydrothiophen-3-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-bromo-N-(2-oxotetrahydrothiophen-3-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes such as dihydropteroate synthase, which is involved in folate synthesis in bacteria. This inhibition can lead to antimicrobial effects. Additionally, the compound’s structure allows it to interact with other biological targets, potentially leading to anticancer and other therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(3-fluorophenyl)benzenesulfonamide: Similar structure with a fluorine atom instead of the tetrahydrothiophene ring.
4-bromo-N,N,3-trimethylbenzenesulfonamide: Similar structure with trimethyl groups instead of the tetrahydrothiophene ring.
4-{[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide: Contains a different heterocyclic ring.
Uniqueness
4-bromo-N-(2-oxotetrahydrothiophen-3-yl)benzenesulfonamide is unique due to the presence of the tetrahydrothiophene ring with an oxo group, which imparts distinct chemical and biological properties compared to other sulfonamides.
Properties
Molecular Formula |
C10H10BrNO3S2 |
|---|---|
Molecular Weight |
336.2 g/mol |
IUPAC Name |
4-bromo-N-(2-oxothiolan-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H10BrNO3S2/c11-7-1-3-8(4-2-7)17(14,15)12-9-5-6-16-10(9)13/h1-4,9,12H,5-6H2 |
InChI Key |
FRHDRSCMTPSQLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=O)C1NS(=O)(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methoxyphenyl)-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide](/img/structure/B11178970.png)
![(4-bromophenyl)(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11178976.png)
![N-[3-(dimethylamino)propyl]-2-iodobenzamide](/img/structure/B11178991.png)
![3-chloro-N'-[1-(3,5-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B11179003.png)
![N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-2-phenoxyacetamide](/img/structure/B11179006.png)
![6-(chloromethyl)-N-[4-(propan-2-yl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11179011.png)
![5-oxo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]-1-phenylpyrrolidine-3-carboxamide](/img/structure/B11179013.png)
![N'-[1-(3,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]-3,4,5-trimethoxybenzohydrazide](/img/structure/B11179016.png)


![4-[(4-Methylphenyl)hydrazinylidene]pyrazole-3,5-diamine](/img/structure/B11179038.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-hydroxybenzamide](/img/structure/B11179047.png)
![3-chloro-N'-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}benzohydrazide](/img/structure/B11179051.png)
![5-(4-Bromophenyl)-2-(phenylamino)pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B11179054.png)
